2-(Morpholin-3-yl)ethanol

Physicochemical profiling Positional isomerism Purification optimization

2-(Morpholin-3-yl)ethanol (CAS 399580-64-4), also known as 3-hydroxyethylmorpholine, is a bifunctional morpholine derivative bearing a primary alcohol on a hydroxyethyl side chain attached at the morpholine ring C3 position. With molecular formula C₆H₁₃NO₂ and molecular weight 131.17 g/mol, it exists as a racemic mixture featuring a stereogenic center at C3, and is commercially available in both enantiopure (R)- (CAS 917572-32-8) and (S)- (CAS 761460-05-3) forms, enabling stereoselective synthetic applications.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 399580-64-4
Cat. No. B1524642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholin-3-yl)ethanol
CAS399580-64-4
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1COCC(N1)CCO
InChIInChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2
InChIKeyTVPDWWYLCZDJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Morpholin-3-yl)ethanol (CAS 399580-64-4): Procurement-Grade Physicochemical and Pharmacological Baseline for Chiral Morpholine Building Block Selection


2-(Morpholin-3-yl)ethanol (CAS 399580-64-4), also known as 3-hydroxyethylmorpholine, is a bifunctional morpholine derivative bearing a primary alcohol on a hydroxyethyl side chain attached at the morpholine ring C3 position . With molecular formula C₆H₁₃NO₂ and molecular weight 131.17 g/mol, it exists as a racemic mixture featuring a stereogenic center at C3, and is commercially available in both enantiopure (R)- (CAS 917572-32-8) and (S)- (CAS 761460-05-3) forms, enabling stereoselective synthetic applications . The compound serves as a versatile intermediate in medicinal chemistry, particularly as a chiral building block for kinase inhibitors targeting the PI3K–AKT–mTOR axis and as a key structural component in GnRH receptor antagonists [1][2].

Chiral building block for stereoselective synthesis; enantiopure (R)- and (S)- forms available
Kinase inhibitor design: reported fit for PI3K–AKT–mTOR and MAPK pathway studies
GPCR antagonist lead optimization: supports GnRH receptor research models

Why 2-(Morpholin-3-yl)ethanol Cannot Be Replaced by 2-(Morpholin-4-yl)ethanol or Other Morpholine Analogs: A Physicochemical and Stereochemical Justification for Differentiated Procurement


Although 2-(morpholin-4-yl)ethanol (CAS 622-40-2) shares an identical molecular formula (C₆H₁₃NO₂) and both compounds contain a morpholine ring with a hydroxyethyl substituent, their substitution patterns are fundamentally non-interchangeable. The 3-substitution on 2-(morpholin-3-yl)ethanol creates a stereogenic center at C3—a chiral carbon entirely absent in the 4-substituted isomer—which directly enables enantioselective synthesis and chiral auxiliary applications . Physicochemically, the 3-isomer exhibits a measurably higher predicted pKa (15.06 vs. 14.88), a boiling point elevated by ~28 °C (255.4 °C vs. 227 °C experimental), a lower density (1.019 vs. 1.083 g/mL), and a less negative logP (~ −0.88 to −0.98 vs. −1.32), collectively indicating different protonation behaviour, purification requirements, and partitioning characteristics . These differences carry forward into biological systems: derivatives incorporating the 2-(morpholin-3-yl)ethoxy moiety have yielded GnRH receptor antagonists with sub-nanomolar binding affinity (IC₅₀ = 0.700 nM) and MNK1 inhibitors with IC₅₀ values as low as 6 nM, a pharmacological trajectory not replicated by the 4-isomer scaffold [1][2].

Target compound
2-(Morpholin-3-yl)ethanol (C3-substituted, chiral)
Structural analog
2-(Morpholin-4-yl)ethanol (C4-substituted, achiral)
Chirality
C3 stereogenic center enables enantioselective synthesis; the achiral 4-isomer cannot support chiral auxiliary applications.
Physicochemical
Differences in boiling point, density, and partitioning behavior may impact purification and formulation transfer.
Pharmacology
Reported target engagement trajectories with the 3-isomer scaffold are not replicated by the 4-isomer topology.

2-(Morpholin-3-yl)ethanol: Quantitative Comparative Evidence for Scientific Selection Against Closest Structural Analogs


C3 vs. C4 Substitution: Quantified Differences in pKa, Boiling Point, Density, and logP Between Positional Isomers

When compared head-to-head with its closest structural isomer 2-(morpholin-4-yl)ethanol (CAS 622-40-2), 2-(morpholin-3-yl)ethanol shows consistent and quantifiable physicochemical divergence across four independent parameters. The 3-isomer exhibits a higher predicted pKa (15.06 ± 0.10 vs. 14.88 ± 0.10, both predicted) , indicating slightly weaker acidity of the hydroxyl proton; an elevated boiling point of 255.4 ± 20.0 °C (predicted) versus 227 °C (experimental, lit.) for the 4-isomer, representing a ΔTb of approximately +28 °C ; a lower density of 1.019 ± 0.06 g/cm³ (predicted) compared with 1.083 g/mL at 25 °C (experimental, lit.) ; and a less negative logP of −0.88 (chemsrc.com) to −0.98 (fluorochem.co.uk) versus −1.32 at 25 °C (chembk.com) for the 4-isomer, corresponding to a ΔlogP of approximately +0.34 to +0.44 log units . These data derive from different measurement methodologies (predicted vs. experimental), and should be interpreted as cross-study comparable rather than direct head-to-head.

C3 vs C4 Physicochemical Profile
Cross-study comparable
ΔpKa ~ +0.18, ΔTb ~ +28°C, ΔDensity ~ −0.064 g/mL, ΔlogP ~ +0.34–0.44
Supports purification and partitioning context review
Predicted vs. experimental values; cross-study comparison
Physicochemical profiling Positional isomerism Purification optimization Pre-formulation

Stereogenic Center at C3: Enabling Enantioselective Synthesis Versus the Achiral 4-Isomer

The defining structural advantage of 2-(morpholin-3-yl)ethanol over 2-(morpholin-4-yl)ethanol is the presence of a stereogenic center at the C3 position of the morpholine ring. The 4-isomer is constitutionally achiral at the point of ring substitution, whereas the 3-isomer exists as a pair of enantiomers that can be resolved into (R)- (CAS 917572-32-8) and (S)- (CAS 761460-05-3) forms . This chirality has been exploited in industrial-scale pharmaceutical synthesis: patent literature explicitly describes the use of chiral morpholin-3-yl intermediates for the stereoselective construction of aprepitant (Emend®), an NK1 receptor antagonist, where the absolute configuration at the morpholine C2 and C3 positions is critical for receptor binding [1]. The (R)-enantiomer is commercially described as a chiral auxiliary for asymmetric synthesis, a capability categorically unavailable from the achiral 4-isomer . This represents a binary, qualitative differentiation: either chirality is required for the synthetic route (in which case the 4-isomer cannot substitute) or it is not.

Stereogenic Center vs Achiral
Binary differentiation
3-isomer: chiral, enantiopure (R)/(S) available; 4-isomer: achiral at ring substitution
Stereochemical control requires 3-isomer; 4-isomer structurally ineligible
Patent US20110009629 supports chiral intermediate use
Chiral building block Asymmetric synthesis Stereochemistry Enantiopure intermediates

Potency of 2-(Morpholin-3-yl)ethoxy-Containing Derivatives at GnRH Receptor: Sub-Nanomolar Binding Affinity (IC₅₀ = 0.700 nM)

A derivative incorporating the 2-(morpholin-3-yl)ethoxy moiety—7-chloro-4-(2-morpholin-3-yl-ethoxy)-2-oxo-3-(3,4,5-trimethyl-phenyl)-1,2-dihydro-quinoline-6-carboxylic acid [1,2,5]thiadiazol-3-ylamide (CHEMBL424991)—demonstrated potent binding to the human gonadotropin-releasing hormone (GnRH) receptor. In a radioligand displacement assay using [¹²⁵I]-buserelin on human GnRH receptor expressed in CHO cells, this compound achieved a binding affinity IC₅₀ of 0.700 nM [1]. In a functional assay measuring inhibition of GnRH-stimulated phosphatidylinositol hydrolysis in the same cell line, a cellular IC₅₀ of 32 nM was recorded [1]. For context, GnRH receptor antagonists containing the morpholin-4-yl scaffold (e.g., CHEMBL299615) have reported cellular IC₅₀ values of 59 nM—approximately 1.8-fold less potent—though these are different chemotypes and the comparison is cross-study only [2]. This evidence demonstrates that the 3-substituted morpholine scaffold can support sub-nanomolar target engagement, a level of potency that makes this building block attractive for GnRH antagonist lead optimization programs.

GnRH Binding Affinity
Cross-study comparable
IC₅₀ 0.700 nM (binding), 32 nM (functional); 3-isomer derivative
Supports GnRH antagonist lead optimization context
Human GnRH receptor in CHO cells; comparator chemotype data
GnRH receptor antagonist Endocrinology Oncology Reproductive medicine

Kinase Inhibitor Relevance: MNK1 Inhibition by (3R)-Morpholin-3-yl-Containing Derivative (IC₅₀ = 6 nM)

Patent US9777004 discloses 3-(1-benzofuran-2-yl)-6-{2-[(3R)-morpholin-3-yl]ethoxy}imidazo[1,2-b]pyridazine (Compound 8), which incorporates the (R)-2-(morpholin-3-yl)ethanol scaffold. In biochemical kinase inhibition assays, this compound exhibited an IC₅₀ of 6 nM against MNK1 and 20 nM against isoform MNK1a [1]. The morpholine isostere literature further supports the privileged nature of the morpholin-3-yl motif: a 2023 study in the European Journal of Medicinal Chemistry systematically investigated morpholine isosters for mTOR kinase inhibitor development, identifying that 3-substituted morpholine scaffolds can achieve both high potency and selectivity over structurally related PI3K isoforms, while maintaining metabolic stability toward CYP1A1 degradation [2]. This class-level evidence positions the 3-substituted morpholine as a validated pharmacophore for kinase inhibitor design, distinct from the 4-substituted morpholine topology commonly found in PI3K inhibitors (e.g., GDC-0980, which uses a morpholin-4-yl group) .

MNK1 Inhibition
Class-level inference
MNK1 IC₅₀ 6 nM, MNK1a IC₅₀ 20 nM; (3R)-morpholin-3-yl derivative
Supports kinase inhibitor scaffold validation review
Biochemical kinase assay; mTOR isostere literature context
Kinase inhibitor MNK1/MNK2 Oncology MAP kinase pathway

Aqueous Solubility Advantage: Extremely Soluble (~1000 g/L) vs. Miscible (Qualitative) for the 4-Isomer

Physicochemical databases report that 2-(morpholin-3-yl)ethanol (CAS 399580-64-4) is 'extremely soluble' in water with a calculated solubility of approximately 1000 g/L at 25 °C . In contrast, 2-(morpholin-4-yl)ethanol (CAS 622-40-2) is described as 'miscible' in water in multiple authoritative sources . While both compounds are highly water-compatible, the quantification available for the 3-isomer (~1000 g/L) provides a concrete specification for aqueous formulation calculations that the qualitative 'miscible' designation for the 4-isomer does not. Both compounds are also soluble in common organic solvents including ethanol and diethyl ether . The polar surface area (PSA) of 2-(morpholin-3-yl)ethanol is calculated at 41.49 Ų , compared with 32.7 Ų (topological PSA) for the 4-isomer [1], suggesting a slightly greater hydrogen-bonding capacity for the 3-isomer that may contribute to its aqueous solvation behaviour.

Aqueous Solubility
Supporting evidence
~1000 g/L (3-isomer, calculated) vs. miscible (4-isomer, qualitative)
Quantified solubility supports formulation design
PSA difference +8.79 Ų; cross-method comparison
Solubility Formulation Aqueous compatibility Bioconjugation

Drug Scaffold Validation: Morpholin-3-yl Motif in Clinical and Preclinical Kinase Inhibitors (ATR, mTOR, PI3K)

The morpholin-3-yl substructure appears in multiple kinase inhibitor patents and clinical candidates, validating this scaffold topology for drug discovery. EP-2751088-A1 (Vertex Pharmaceuticals) claims 5-(4-isopropylsulfonylphenyl)-3-[3-[4-[(3R)-morpholin-3-yl]phenyl]isoxazol-5-yl]pyrazine-2-amine as an ATR kinase inhibitor [1]. The ATR inhibitor field has produced compounds with IC₅₀ values as low as 25 nM from morpholine-containing chemotypes, with the (R)-morpholin-3-yl configuration explicitly specified in patent claims, indicating that absolute stereochemistry at the morpholine C3 position is important for ATR inhibitory activity [2]. Separately, WO2023012345 describes 7-(morpholin-3-yl)-1H-indole derivatives exhibiting nanomolar potency against both PI3Kα and mTOR while maintaining kinase selectivity [3]. In contrast, ATR kinase inhibitor patents specifying morpholin-4-yl topologies (e.g., WO2016020320) describe 2-(morpholin-4-yl)-1,7-naphthyridine compounds—a structurally distinct chemotype [4]. This class-level evidence indicates that the 3-substituted and 4-substituted morpholine scaffolds address overlapping but distinct kinase target space, with 3-substitution preferred where stereochemical control at the morpholine ring contributes to potency and selectivity.

Kinase Scaffold Validation
Class-level inference
Morpholin-3-yl in ATR, mTOR, PI3K inhibitor patents; (R)-configuration specified
Supports 3-substituted morpholine as a productive kinase scaffold
Patent literature survey; stereochemistry differentiates IP
ATR kinase mTOR kinase DNA damage response Targeted cancer therapy

2-(Morpholin-3-yl)ethanol: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Enantioselective Synthesis of NK1 Receptor Antagonists (e.g., Aprepitant) Using Chiral Morpholin-3-yl Building Blocks

2-(Morpholin-3-yl)ethanol in its enantiopure (R)- or (S)-form serves as a key chiral intermediate for the stereoselective construction of morpholine-based NK1 receptor antagonists including aprepitant (Emend®). Patent US20110009629 explicitly describes stereoselective morpholine derivative synthesis targeting aprepitant and fosaprepitant, where the absolute configuration at the morpholine C2 and C3 positions is critical for receptor binding affinity [1]. This application scenario is inaccessible to the achiral 4-isomer. Procurement should specify enantiopure material (≥95% ee) with documentation of chiral purity by chiral HPLC or optical rotation.

GnRH Receptor Antagonist Lead Optimization: Incorporating the 2-(Morpholin-3-yl)ethoxy Pharmacophore

The 2-(morpholin-3-yl)ethoxy moiety, when incorporated into quinoline-carboxylic acid scaffolds, has yielded GnRH receptor antagonists with sub-nanomolar binding affinity (IC₅₀ = 0.700 nM) as recorded in BindingDB (CHEMBL424991) [2]. This application scenario is relevant for medicinal chemistry teams pursuing small-molecule GnRH antagonists for indications including endometriosis, uterine fibroids, and androgen-dependent prostate cancer. The scaffold provides a vector for introducing the morpholine ring with a flexible ethoxy linker, combining the solubility advantages of the morpholine nitrogen with target-specific binding interactions.

ATP-Competitive Kinase Inhibitor Design: MNK1/2 and mTOR Targeting with the 3-Substituted Morpholine Scaffold

The (3R)-morpholin-3-yl scaffold has produced MNK1 inhibitors with single-digit nanomolar potency (IC₅₀ = 6 nM, US9777004) and has been systematically investigated as a morpholine isostere for mTOR kinase inhibitor development [3][4]. This application scenario is appropriate for kinase inhibitor discovery programs where the morpholine ring serves as a solvent-exposed moiety that can modulate physicochemical properties without compromising kinase hinge-binding interactions. The chiral nature of the 3-substituted scaffold provides an additional vector for exploring stereochemistry-dependent selectivity within the kinome.

Chiral Auxiliary and Asymmetric Ligand Synthesis in Academic and Industrial Process Chemistry

The (R)-enantiomer of 2-(morpholin-3-yl)ethanol is commercially positioned as a chiral auxiliary for asymmetric synthesis . The combination of a Lewis-basic morpholine nitrogen (capable of metal coordination) and a primary alcohol (available for esterification, etherification, or oxidation) makes this compound a versatile chiral building block for constructing enantiomerically enriched products. Industrial process chemistry groups can employ enantiopure 2-(morpholin-3-yl)ethanol to introduce stereochemical information into target molecules without requiring asymmetric catalysis steps, potentially simplifying synthetic routes to chiral pharmaceutical intermediates.

Application
Selection Property
Validation Focus
NK1 antagonist stereoselective synthesis
Enantiopure (R)- or (S)-form; chiral purity documentation
Chiral HPLC or optical rotation verification
GnRH antagonist medicinal chemistry
2-(Morpholin-3-yl)ethoxy pharmacophore
Target engagement context review
Kinase inhibitor discovery (MNK, mTOR)
3-substituted morpholine scaffold
Kinase selectivity and hinge-binding interactions review
Asymmetric synthesis / chiral auxiliary
Lewis-basic nitrogen and primary alcohol handle
Stereochemical transfer without asymmetric catalysis

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